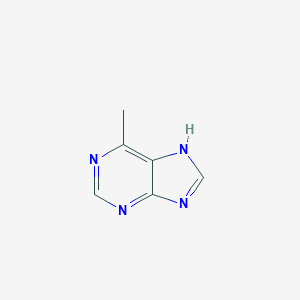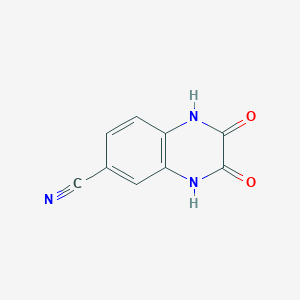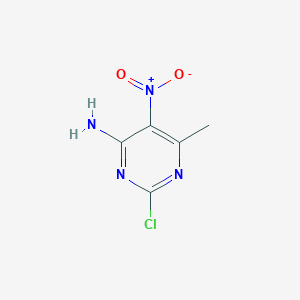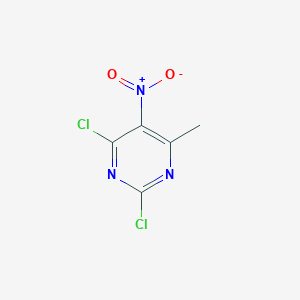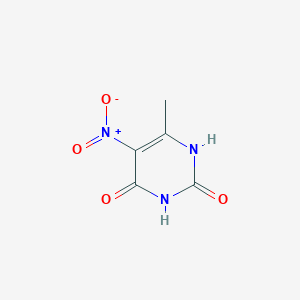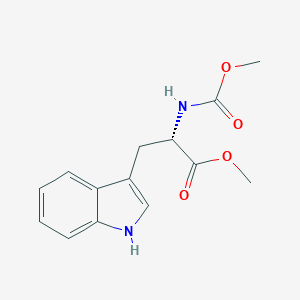
N-(甲氧羰基)-L-色氨酸甲酯
描述
Synthesis Analysis
N-(Methoxycarbonyl)-L-tryptophan methyl ester can be synthesized through cyclization reactions under acidic conditions, such as with 85% phosphoric acid or trifluoroacetic acid, leading to various cyclic tautomers. This process has been utilized to produce a range of tryptophan and tryptamine derivatives, showcasing the compound's versatility as a synthetic intermediate (Taniguchi & Hino, 1981). Additionally, enantiospecific synthesis methods have been developed using tryptophan as a chiron for producing α-substituted tryptophan derivatives, highlighting the compound's utility in stereocontrolled synthetic processes (Bourne, Crich, Davies, & Horwell, 1991).
Molecular Structure Analysis
The molecular structure of N-(Methoxycarbonyl)-L-tryptophan methyl ester features an indole ring, which is a fundamental skeleton in many alkaloids and bioactive molecules. The presence of methoxycarbonyl and methyl ester functional groups introduces reactive sites for further chemical transformations, enabling the synthesis of complex molecules. Studies have shown that the conformation of related molecules in frozen solutions can be determined using techniques like electron nuclear double resonance (ENDOR) spectroscopy, providing insights into the molecule's structural dynamics and conformational preferences (Wells, Mustafi, & Makinen, 1990).
科学研究应用
-
Kinetic and Spectroscopic Studies of Methyl Ester Promoted Methanol Dehydration
- Application Summary : Methyl carboxylate esters have been shown to promote low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
- Methods of Application : Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used .
- Results : The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C) .
-
Self-Aggregation and Emulsifying Properties of Methyl Ester Sulfonate Surfactants
- Application Summary : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants. They offer good physicochemical properties for applications as detergents and emulsifiers .
- Methods of Application : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS) .
- Results : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS) .
-
- Application Summary : Esters are usually prepared from carboxylic acids by various methods. Carboxylic acids can be converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Methods of Application : The preparation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Results : The result of this process is the formation of an ester .
-
Production of Poly (Methyl Methacrylate) (PMMA)
- Application Summary : Methyl methacrylate (MMA), a methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly (methyl methacrylate) (PMMA) .
- Methods of Application : MMA is polymerized to produce PMMA, a transparent and rigid plastic .
- Results : PMMA is widely used in applications such as signage, displays, and as a glass substitute .
-
Esterification of Methacrolein
- Application Summary : Methyl methacrylate (MMA) is an organic compound with the formula CH2=C(CH3)COOCH3. This colorless liquid, the methyl ester of methacrylic acid (MAA), is a monomer produced on a large scale for the production of poly (methyl methacrylate) (PMMA) .
- Methods of Application : MMA is polymerized to produce PMMA, a transparent and rigid plastic .
- Results : PMMA is widely used in applications such as signage, displays, and as a glass substitute .
-
- Application Summary : Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Methods of Application : The preparation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
- Results : The result of this process is the formation of an ester .
安全和危害
The safety data and hazards associated with “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds require precautions such as avoiding breathing vapors, mist, or gas, and using personal protection during handling8.
未来方向
The future directions for research on “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds are being studied for their potential in various applications, including the synthesis of substituted pyridines with diverse functional groups9.
属性
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxycarbonyl)-l-tryptophan methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



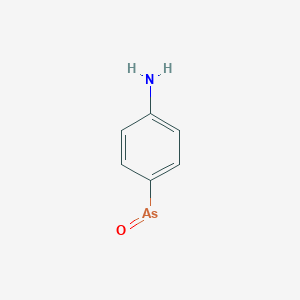
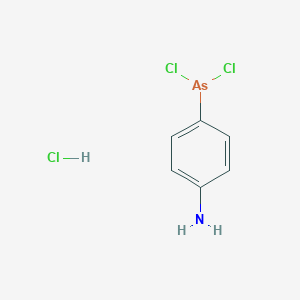
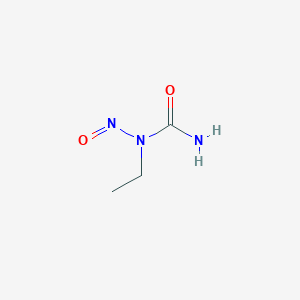
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
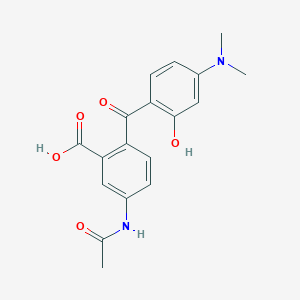
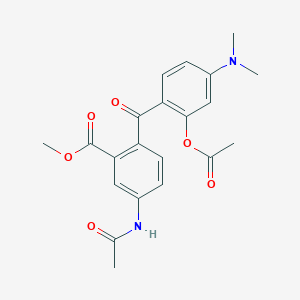
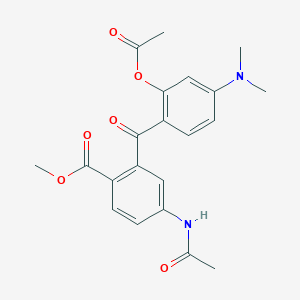
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
